molecular formula C8H9N5O2 B1281486 5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 70371-55-0

5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No. B1281486
CAS RN: 70371-55-0
M. Wt: 207.19 g/mol
InChI Key: QTHLHHGAZAMWKK-UHFFFAOYSA-N
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Description

The compound 5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of related pyrimido[4,5-d]pyrimidine derivatives has been achieved through the reactions of 6-[(dimethylamino)methylene]aminouracil with various heterocumulenes such as aryl isocyanates and isothiocyanates. This process results in the formation of novel pyrimido[4,5-d]pyrimidines in excellent yields after the elimination of dimethylamine from the cycloadducts and subsequent tautomerisation. The synthesis is performed under thermal conditions, providing a direct and convenient method for obtaining these derivatives .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical behavior of 5-amino derivatives of pyrrolopyrimidines has been studied, showing that their oxidation leads to the formation of tetrazenes and products of deamination. The outcome of these reactions is influenced by the type of oxidizing agent and the reaction conditions. These findings suggest that the 5-amino group in pyrimidine derivatives is reactive and can undergo various chemical transformations .

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Synthesis of Pyrimido[4,5-d]pyrimidones : A study by Hamama et al. (2012) discusses the synthesis of pyrimido[4,5-d]pyrimidones, where 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione reacts with primary aromatic or heterocyclic amines and formaldehyde or aromatic (heterocyclic) aldehydes to form these compounds.

  • Formation of Pyrimido[4,5-b]azepine Derivatives : The work of Inazumi et al. (1994) shows the formation of pyrimido[4,5-b]azepine derivatives from 6-(alk-2-enylamino)-1,3-dimethyl-5-[(substituted imino)methyl]pyrimidine-2,4(1H,3H)-diones through an intramolecular ene reaction.

  • Regioselective Amination of Condensed Pyrimidines : Gulevskaya et al. (1994) found that 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2, 4-(1H,3H)dione reacts with alkylamides in liquid ammonia, leading to 7-amino derivatives, illustrating a case of regioselective amination of condensed pyrimidines (Gulevskaya et al., 1994).

  • Synthesis of Pyrido[2,3-d]pyrimidines : Research by Su and Watanabe (1982) demonstrates the synthesis of pyrido[2,3-d]pyrimidines from 5-cyano-1,3-dimethyluracil and ketones, further expanding the scope of pyrimidine-based compounds.

  • Preparation of Pyrimido[4,5-b][1,4]diazepines : A study by Taghavi-Moghadam et al. (1999) describes a facile procedure for preparing pyrimido[4,5-b][1,4]diazepines from 6-amino-5-arylideneamino-1,3-dimethyluracils and triethyl orthoacetate.

  • Synthesis of Pyridine-Pyrimidines : Rahmani et al. (2018) report an efficient synthesis of pyridine-pyrimidines catalyzed by an ionic liquid supported on functionalized nanosilica (Rahmani et al., 2018).

properties

IUPAC Name

5-amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-12-6-4(5(9)10-3-11-6)7(14)13(2)8(12)15/h3H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHLHHGAZAMWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500219
Record name 5-Amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

CAS RN

70371-55-0
Record name 5-Amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.3 g (1.7 mmol) of 6-amino-5-cyano-1,3-dimethyluracil was added to 2 ml of formamide followed by refluxing for 2 hours. 10 ml of water was added to the solution and the crystalline precipitate was filtered off. The crude product was recrystallized from methanol to give 0.2 g of 5-amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione (compound 9) in a 58% yield.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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